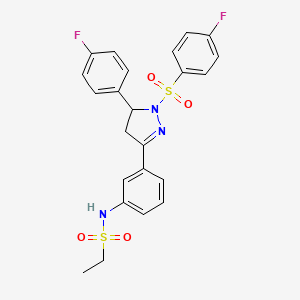

N-(3-(5-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

説明

This compound features a pyrazoline core substituted with two 4-fluorophenyl groups (one as a sulfonyl moiety) and an ethanesulfonamide side chain. The pyrazoline scaffold is widely studied for its pharmacological properties, including anti-inflammatory and anticancer effects .

特性

IUPAC Name |

N-[3-[3-(4-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F2N3O4S2/c1-2-33(29,30)27-20-5-3-4-17(14-20)22-15-23(16-6-8-18(24)9-7-16)28(26-22)34(31,32)21-12-10-19(25)11-13-21/h3-14,23,27H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJONLTWKBVBLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F2N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds to form the pyrazole ring.

Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable catalysts.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

Final Coupling: The final step involves coupling the pyrazole intermediate with ethanesulfonamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

N-(3-(5-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

Substitution: The aromatic fluorine atoms can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Sulfides.

Substitution Products: Compounds with substituted aromatic rings.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of N-(3-(5-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and sulfonyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

類似化合物との比較

Core Scaffold and Substituent Variations

The target compound shares structural homology with pyrazoline and sulfonamide-containing derivatives. Key comparisons include:

Key Insights :

- Heterocyclic Expansion: Pyrano or pyrimidine cores (e.g., ) introduce steric and electronic changes compared to the simpler pyrazoline scaffold.

Physicochemical Properties

Molecular Weight and Melting Points

Data from synthesized analogs highlight trends:

*Calculated based on formula C24H20F2N2O4S2.

Trends :

Sulfonamide Role in Target Binding

- 4p and 4q : Methoxy- and trifluoromethyl-benzenesulfonamide derivatives showed moderate activity in kinase inhibition assays, attributed to sulfonamide H-bonding with ATP-binding pockets .

- Example 56: Demonstrated nanomolar IC50 values in cancer cell lines, linked to its pyrimidine core and fluorinated chromenone .

Fluorine Substitution Effects

- 2,4-Difluorophenyl Analogs: Enhanced metabolic stability in hepatic microsomal assays compared to non-fluorinated counterparts .

- 4-Fluorophenyl vs. 3-Chlorophenyl : Fluorine’s electronegativity improves target selectivity over chlorine, as seen in receptor-binding studies .

生物活性

N-(3-(5-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C21H20F2N4O2S

- Molecular Weight : 426.47 g/mol

- CAS Number : Not specified in the provided data.

The presence of fluorine atoms and sulfonamide groups contributes to its unique biological properties, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease pathways. The pyrazole moiety is known for its anti-inflammatory and anticancer properties. Research indicates that compounds containing a pyrazole nucleus exhibit:

- Anti-inflammatory effects : By inhibiting pro-inflammatory cytokines.

- Anticancer activity : Through the modulation of signaling pathways related to cell proliferation and apoptosis.

1. Anti-inflammatory Activity

Studies have shown that similar compounds with pyrazole structures demonstrate significant anti-inflammatory effects. For instance, a recent study indicated that derivatives of pyrazole effectively inhibited the release of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses .

2. Anticancer Potential

The anticancer potential of N-(3-(5-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has been supported by molecular docking studies. These studies suggest that the compound can bind effectively to targets involved in cancer progression, leading to reduced cell viability in various cancer cell lines .

Case Study 1: In Vitro Evaluation

In vitro studies evaluating the cytotoxic effects of this compound on human cancer cell lines demonstrated a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Response

A comparative analysis of similar compounds showed that those containing fluorinated phenyl groups exhibited enhanced anti-inflammatory activity compared to their non-fluorinated counterparts. This suggests that the introduction of fluorine may enhance the binding affinity and efficacy against inflammatory mediators .

Data Table: Biological Activities Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。